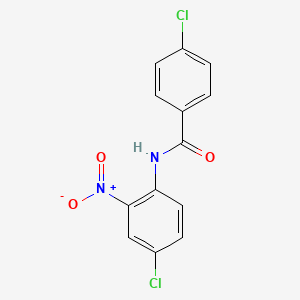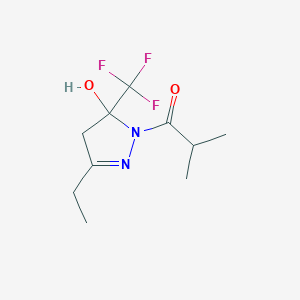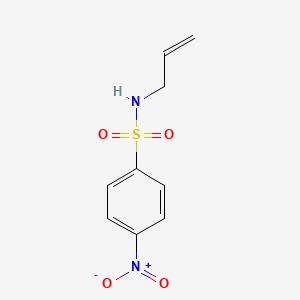
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the nitrobenzamide family and has been extensively studied for its potential applications in various fields.
作用機序
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide exerts its biological effects by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, thereby inhibiting the downstream signaling pathways regulated by CK2.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CK2. In addition, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been found to inhibit the proliferation of neuronal cells by blocking the phosphorylation of CK2 substrates. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.
実験室実験の利点と制限
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has several advantages as a tool in scientific research. It is a potent inhibitor of CK2 and can be used to selectively block the activity of this kinase in various cell types. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, limiting its potential applications in animal studies. In addition, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide can also inhibit the activity of other kinases in addition to CK2, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide. One potential area of research is the development of more potent and selective inhibitors of CK2 based on the structure of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide. Another area of research is the investigation of the potential applications of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide in the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, the development of new methods for the delivery of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide in vivo may also be an area of future research.
合成法
The synthesis of 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide involves the reaction between 4-chloro-2-nitroaniline and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide in a pure form.
科学的研究の応用
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurobiology, 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has been shown to act as a potent inhibitor of protein kinase CK2, which plays a crucial role in the regulation of neuronal signaling. 4-chloro-N-(4-chloro-2-nitrophenyl)benzamide has also been used as a tool in drug discovery to identify potential inhibitors of CK2.
特性
IUPAC Name |
4-chloro-N-(4-chloro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFXMZQGYCYNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5132179.png)
![N-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]acetamide](/img/structure/B5132183.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)


![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)